molecular formula C7H16O2 B7823240 Butyl 2-methoxyethyl ether CAS No. 500005-29-8

Butyl 2-methoxyethyl ether

Cat. No. B7823240
M. Wt: 132.20 g/mol
InChI Key: XDFQEFFBRPGSMC-UHFFFAOYSA-N
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Description

Butyl 2-methoxyethyl ether is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvent and Reaction Medium

Butyl 2-methoxyethyl ether, also referred to as Bis (2-Methoxyethyl) Ether, is primarily used as an inert ethereal organic solvent owing to its excellent solvating properties. Its most notable application is in organometallic synthesis where it serves as a solvent and an anhydrous reaction medium. This compound is synthesized and does not occur naturally. Although its acute toxicity is low, it is slightly irritating to the eyes and skin and is a strong teratogen, primarily affecting male animals' reproductive organs after repeated intake (Gad, 2014).

Influence on Salt Thermal Properties

The crystal structures and thermal behavior of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexa-fluorophosphate salts were studied in comparison with analogous 1-butyl-2,3-dimethylimidazolium salts. This research was aimed at examining the impact of the ether oxygen in Butyl 2-methoxyethyl ether on the thermal properties of salts, which are key constituents in the production of ionic liquids (Henderson et al., 2006).

Ionic Liquid Properties

N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate N-methoxyethyl-N-methylpyrrolidinium trifluoromethanesulfonate (a type of ionic liquid) was studied for its physicochemical and electrochemical properties. The inclusion of an oxygen atom in the pyrrolidinium cation's aliphatic side chain enhanced the ether side chain's flexibility, leading to improved ionic conductivity, self-diffusion coefficient, and density. However, it was noted that the presence of the ether side chain in the pyrrolidinium cation reduced electrochemical stability, particularly on the cathodic side (Moreno et al., 2013).

Photocatalytic Degradation

A study on the photocatalytic degradation of methyl tertiary butyl ether (MTBE) vapor, using Butyl 2-methoxyethyl ether, was conducted with a focus on reaction parameters, kinetics, and mechanism. The study utilized a TiO2-coated plate system for the photocatalytic process and concluded that hydroxyl radicals predominantly attack the methoxy group in the MTBE structure, proceeding through various intermediates before eventually degrading to CO2. This study highlights the potential of sunlight in photocatalytic degradation if adequate light-concentrating tools are employed (Park et al., 2003).

Chemical Synthesis

Butyl 2-methoxyethyl ether is used in chemical synthesis processes. For instance, 2-Methoxyethyl acetate was synthesized using ethyl acetate and ethylene glycol monomethyl ether with the solid base K2CO3/Al2O3 as a catalyst. The study highlighted the effects of molar ratios, catalyst dosage, reaction time, and catalyst reuse, demonstrating the compound's role in facilitating chemical reactions (Yang, 2008).

properties

IUPAC Name

1-(2-methoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928119
Record name 1-(2-Methoxyethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-methoxyethyl ether

CAS RN

13343-98-1, 500005-29-8
Record name 1-(2-Methoxyethoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13343-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 2-methoxyethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxanonane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-methoxyethyl ether
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Kyasa - 2015 - search.proquest.com
New Method for Synthesis of Alkyl Hydroperoxides: There are a number of methods reported for synthesis of alkyl hydroperoxides, but most of them suffer either from poor yields or the …
Number of citations: 3 search.proquest.com

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